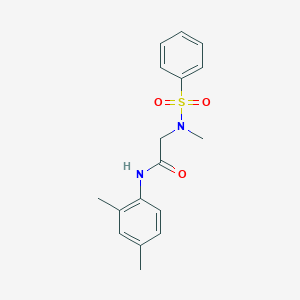
N~1~-(2,4-二甲苯基)-N~2~-甲基-N~2~-(苯磺酰基)甘氨酰胺
描述
Synthesis Analysis
The synthesis of structurally related compounds involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce new structural isomers. These compounds are synthesized through careful manipulation of reagents and conditions to achieve the desired sterically hindered products (Rublova et al., 2017).
Molecular Structure Analysis
The molecular and electronic structure of these compounds has been characterized by X-ray single crystal diffraction, revealing their triclinic and monoclinic crystal systems. The structure is organized as molecular crystals, with hydrogen bonds playing a critical role in their framework. Ab initio quantum-chemical calculations further elucidate the electronic structure, providing insight into the charge density and intramolecular interactions critical for the compound's stability and reactivity (Rublova et al., 2017).
Chemical Reactions and Properties
The sterically hindered nature of these compounds affects their reactivity, particularly in substitution reactions in aqueous solutions. Kinetic investigations correlate well with the stereochemical characteristics of the molecules, offering insights into their chemical behavior and potential reactivity in various chemical environments (Rublova et al., 2017).
科学研究应用
合成和结构表征
合成和晶体结构
已研究了空间位阻异构体形式的二甲基[甲基(苯磺酰基)氨基]苯磺酰氯衍生物的合成和结构表征。这些化合物通过 X 射线单晶衍射在结构上得到表征,突出了它们的分子电子结构和动力学性质。此类研究为理解 N1-(2,4-二甲苯基)-N2-甲基-N2-(苯磺酰基)甘氨酰胺和相关化合物的性质奠定了基础 (Rublova 等,2017)。
化学和电化学合成
已开发出磺酰胺衍生物的电化学和化学合成方法,展示了制造各种磺酰胺基化合物(包括与 N1-(2,4-二甲苯基)-N2-甲基-N2-(苯磺酰基)甘氨酰胺相关的化合物)的潜力。这些方法显示了合成复杂分子的效率和多功能性 (Khazalpour & Nematollahi,2015)。
潜在应用
生物活性和抗菌特性
对磺酰亚胺和磺酰胺衍生物(包括与 N1-(2,4-二甲苯基)-N2-甲基-N2-(苯磺酰基)甘氨酰胺类似的化合物)的抗菌活性的研究揭示了有前景的生物活性。已研究这些化合物作为抗菌剂和抗真菌剂的潜力,为新的治疗应用提供了一条途径 (Eren 等,2019)。
材料科学和聚合物化学
该化合物及其衍生物在材料科学中具有重要意义,特别是在改进玻璃布层压板方面。研究表明,某些磺酰胺化合物可以增强层压板中使用的环氧树脂的性能,表明在提高材料强度和耐久性方面具有潜在应用 (Oswald,1964)。
作用机制
Target of Action
CBKinase1_002634, also known as CBKinase1_015034 or N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a potent inhibitor of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, transcription, and splicing .
Mode of Action
The compound interacts with CDKs, inhibiting their activity. Most CDK inhibitors, including CBKinase1_002634, have been developed to target the ATP binding pocket . Due to the similar catalytic domain and three-dimensional structure of cdk kinases, achieving required selectivity can be challenging .
Biochemical Pathways
By inhibiting CDKs, CBKinase1_002634 affects numerous cellular processes such as cell division, migration, differentiation, and programmed cell death . The inhibition of CDKs disrupts the normal cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
Kinase inhibitors typically exhibit high inter-individual variability in drug exposure . Many factors, such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication, can contribute to this variability .
Result of Action
The inhibition of CDKs by CBKinase1_002634 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_002634. For example, the presence of certain foods or medications can affect the absorption and metabolism of the compound, potentially altering its effectiveness
生化分析
Biochemical Properties
CBKinase1_002634 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with casein kinase 1 (CK1) isoforms, which are involved in regulating key signaling pathways related to cell cycle progression, apoptosis, and metabolism . The interaction between CPKinase1_002634 and CK1 isoforms is essential for modulating the activity of these enzymes, thereby influencing various cellular processes. Additionally, CPKinase1_002634 has been shown to inhibit certain protein kinases, which can affect the phosphorylation status of target proteins and alter their function .
Cellular Effects
CBKinase1_002634 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CPKinase1_002634 has been found to affect the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, leading to its degradation . This regulation of the Wnt/β-catenin pathway can impact cell proliferation, differentiation, and apoptosis. Furthermore, CPKinase1_002634 has been shown to influence the expression of genes involved in cell cycle regulation and metabolism, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of CPKinase1_002634 involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. CPKinase1_002634 binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to alterations in signaling pathways and cellular processes. Additionally, CPKinase1_002634 has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CPKinase1_002634 have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that CPKinase1_002634 remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to CPKinase1_002634 has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of CPKinase1_002634 vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, CPKinase1_002634 can exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in preclinical studies.
Metabolic Pathways
CBKinase1_002634 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit SNF1-related protein kinase 1 (SnRK1), which plays a key role in regulating metabolic pathways related to energy homeostasis . By inhibiting SnRK1, CPKinase1_002634 can affect the balance between anabolic and catabolic processes, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of CPKinase1_002634 within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transmembrane kinases (TMKs), which facilitate its transport across cellular membranes . Additionally, CPKinase1_002634 can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of CPKinase1_002634 is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
CBKinase1_002634 exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . The subcellular localization of CPKinase1_002634 is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)18-17(20)12-19(3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGADNFFCKIDUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)
![[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)
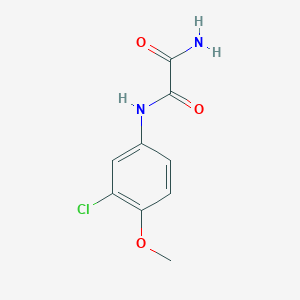
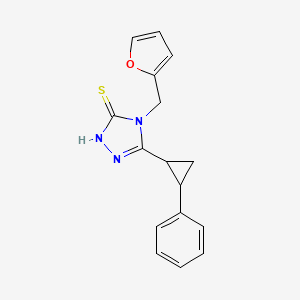
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)
![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
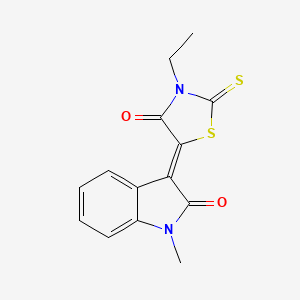
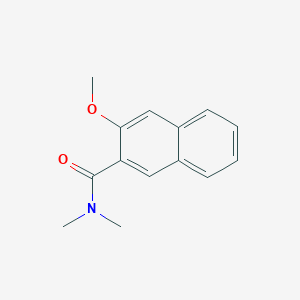
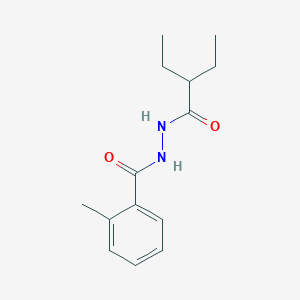
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)